molecular formula C19H24FN3O2 B11124770 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

Cat. No.: B11124770
M. Wt: 345.4 g/mol
InChI Key: IOVUPAPPMSWSGX-UHFFFAOYSA-N
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Description

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is a useful research compound. Its molecular formula is C19H24FN3O2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural configuration that includes a tetrahydropyran moiety and a pyrazole ring. Its molecular formula is C16H20FN3O2, with a molecular weight of 303.35 g/mol. The presence of the fluorophenyl group and the pyrazole ring suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, related pyrazole derivatives have shown IC50 values ranging from 60 nM to 580 nM against various cancer cell lines, including liver and breast cancer cells . The incorporation of the fluorophenyl group in this compound may enhance its cytotoxic effects.

Compound Cell Line IC50 (nM)
4aHEPG2428
4bMCF580
4cNUGC60

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors linked to cancer progression. Pyrazole derivatives are known to interact with pathways involved in cell proliferation and apoptosis. The tetrahydropyran structure may also contribute to the compound's ability to penetrate cellular membranes effectively.

Anti-inflammatory Activity

In addition to anticancer properties, compounds containing the tetrahydropyran moiety have been studied for their anti-inflammatory effects. Research indicates that such compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.

Study on Cytotoxicity

A study evaluated the cytotoxicity of several pyrazole derivatives against various cancer cell lines. The results demonstrated that modifications in the substituents significantly influenced the cytotoxic activity . The presence of electron-withdrawing groups like fluorine enhanced the potency against specific cancer types.

Research on Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of similar compounds, highlighting their role in reducing inflammation markers in vitro. These findings support the potential dual therapeutic use of this compound as both an anticancer and anti-inflammatory agent .

Properties

Molecular Formula

C19H24FN3O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetamide

InChI

InChI=1S/C19H24FN3O2/c1-12-16(18(23-22-12)13-4-6-14(20)7-5-13)10-17(24)21-15-8-9-25-19(2,3)11-15/h4-7,15H,8-11H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

IOVUPAPPMSWSGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NC3CCOC(C3)(C)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.